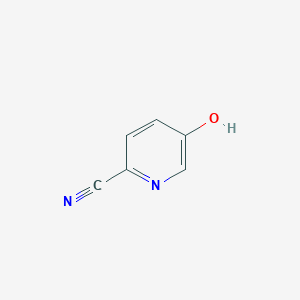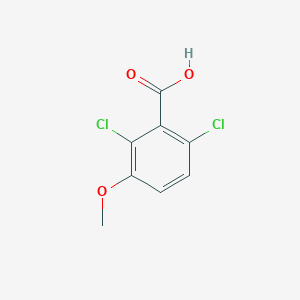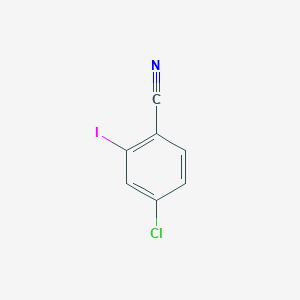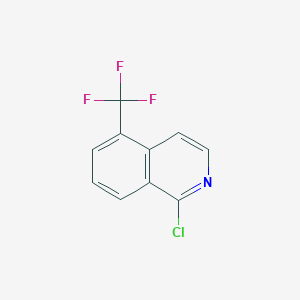
2-氯苯并噻唑-6-腈
概述
描述
2-Chlorobenzothiazole-6-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the second position and a nitrile group at the sixth position on the benzothiazole ring
科学研究应用
2-Chlorobenzothiazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Benzothiazole derivatives, which include 2-chlorobenzothiazole-6-carbonitrile, have been found to possess a wide range of pharmacological properties . This suggests that 2-Chlorobenzothiazole-6-carbonitrile may interact with multiple targets in the body.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of 2-Chlorobenzothiazole-6-carbonitrile.
Biochemical Pathways
Given the wide range of pharmacological properties of benzothiazole derivatives, it is likely that 2-chlorobenzothiazole-6-carbonitrile affects multiple pathways .
Pharmacokinetics
It is known that benzothiazole derivatives generally have high gi absorption and are bbb permeant . These properties would impact the bioavailability of 2-Chlorobenzothiazole-6-carbonitrile.
Result of Action
Benzothiazole derivatives have been found to have numerous biological applications, suggesting that 2-chlorobenzothiazole-6-carbonitrile could have a wide range of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzothiazole-6-carbonitrile typically involves the nucleophilic substitution of 2-chlorobenzothiazole. One common method includes the reaction of 4-aminobenzonitrile with ammonium rhodanate in the presence of glacial acetic acid. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise .
Industrial Production Methods: Industrial production of 2-Chlorobenzothiazole-6-carbonitrile often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: 2-Chlorobenzothiazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and benzothiazole derivatives, which have applications in different fields.
相似化合物的比较
2-Chlorobenzothiazole: Similar in structure but lacks the nitrile group.
6-Amino-2-chlorobenzothiazole: Contains an amino group instead of a nitrile group.
2-Cyano-6-nitrobenzothiazole: Contains a nitro group instead of a chlorine atom.
Uniqueness: 2-Chlorobenzothiazole-6-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
IUPAC Name |
2-chloro-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBTVASVKVLZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621202 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-83-1 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![6-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

